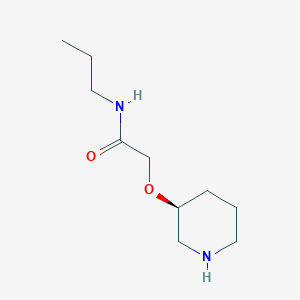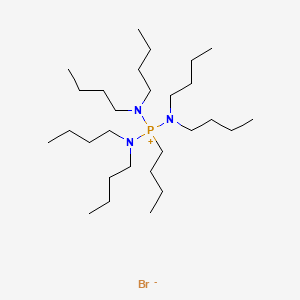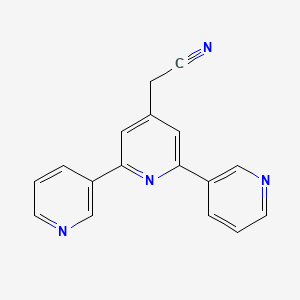
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile is a complex organic compound featuring a unique structure with multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile typically involves the use of pyridine derivatives and acetonitrile as starting materials. One common method involves the reaction of 2,6-dipyridin-3-ylpyridine with acetonitrile under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability .
化学反应分析
Types of Reactions
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or other reduced derivatives .
科学研究应用
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its biological activities, including antifibrotic and antimicrobial properties.
4-(2,6-Dipyridin-4-yl)pyridin-4-yl)benzonitrile: Used in coordination chemistry and materials science.
Uniqueness
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit distinct biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C17H12N4 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
2-(2,6-dipyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C17H12N4/c18-6-5-13-9-16(14-3-1-7-19-11-14)21-17(10-13)15-4-2-8-20-12-15/h1-4,7-12H,5H2 |
InChI 键 |
CRCDFPBNPAWRCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)

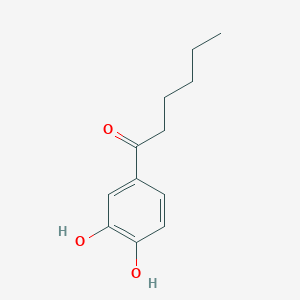
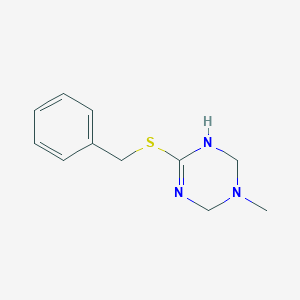
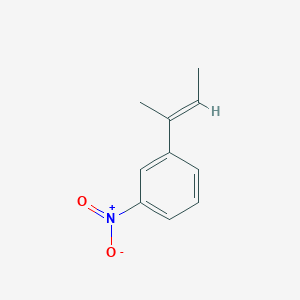
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

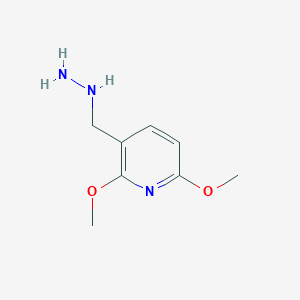
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

